5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine is a chemical compound notable for its potential therapeutic applications, particularly in medicinal chemistry. This compound belongs to the class of aminopyrazoles, which have garnered attention due to their diverse biological activities, including anti-cancer and anti-inflammatory properties. The structure of this compound features a pyrazole ring substituted with a morpholinyl group and a phenyl group, indicating its potential for interaction with various biological targets.
The compound is classified as an aminopyrazole derivative, which is a subcategory of pyrazole compounds. These derivatives are often explored for their pharmacological properties. The morpholine ring contributes to the compound's ability to interact with biological systems, enhancing its solubility and bioavailability. Research has indicated that aminopyrazoles can act as inhibitors in various enzymatic pathways, making them valuable in drug development .
The synthesis of 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine typically involves several key steps:
These methods allow for the construction of the desired compound while maintaining structural integrity and functional groups essential for biological activity.
The molecular formula of 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine is C13H16N4O, with a molecular weight of approximately 244.30 g/mol. The structure consists of:
The presence of these groups suggests potential interactions with biological macromolecules, influencing the compound's pharmacological properties.
5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine can undergo various chemical reactions typical for aminopyrazoles:
These reactions are vital for exploring modifications that could enhance therapeutic efficacy or reduce toxicity.
The mechanism of action for 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine primarily involves its interaction with specific biological targets:
Understanding these mechanisms aids in optimizing the compound for therapeutic use.
5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine exhibits several notable physical and chemical properties:
These properties are critical for assessing the suitability of the compound in pharmaceutical applications.
The applications of 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine span various fields:
Systematic nomenclature of 5-aminopyrazole derivatives follows IUPAC conventions where the parent pyrazole ring dictates numbering priority. The compound "5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine" denotes:
Table 1: Structural Components of 5-[4-(Morpholin-4-yl)phenyl]-1H-pyrazol-3-amine
Component | Structural Feature | Role in Molecular Architecture |
---|---|---|
Core Structure | 1H-pyrazol-3-amine | Hydrogen-bond donor/acceptor capabilities |
C5 Substituent | 4-(Morpholin-4-yl)phenyl | Hydrophobicity and π-stacking capacity |
Morpholine | Tetrahydro-1,4-oxazine | Water solubility and basic nitrogen for salt formation |
Bridge | Phenyl group | Planar conjugation and steric orientation |
Variations in this scaffold arise through:
The molecular formula C₁₃H₁₆N₄O (MW = 244.30 g/mol) reflects the compound's heteroatom-rich composition, contributing to calculated physicochemical properties including moderate water solubility (32 g/L at 25°C) and a density of 1.328 g/cm³ [1]. These attributes position it favorably within drug-like chemical space, particularly for central nervous system penetration where morpholine's oxygen atoms provide critical polarity.
Morpholine integration into bioactive molecules has evolved through three distinct phases:
Table 2: Historical Milestones in Morpholine-Containing Drug Development
Era | Key Developments | Representative Agents | Therapeutic Impact |
---|---|---|---|
1960s-1980s | Solubility-enhancing moiety | Antibiotics (e.g., linezolid precursors) | Improved bioavailability of hydrophilic drugs |
1990s-2000s | Kinase hinge-binding element | Imatinib analogs | Selective ATP-competitive inhibition |
2010s-Present | Targeted protein-protein interaction inhibitors | APC-Asef inhibitors (e.g., compound 7g) | Disruption of oncogenic signaling complexes [5] [7] |
The morpholine ring's initial utilization focused primarily on its solubilizing properties, exploiting the oxygen's H-bond accepting capability and nitrogen's protonation potential. This phase established critical structure-pharmacokinetic relationships demonstrating morpholine's ability to lower logP values without compromising membrane permeability [6]. The paradigm shifted with the discovery of kinase inhibition mechanisms, where morpholine's cyclic amine structure was found to mimic key water molecules in ATP-binding pockets. Seminal work on crizotinib (approved 2011) revealed how N-linked morpholino groups could occupy hydrophobic regions adjacent to the hinge binding zone in c-Met and ALK kinases [3] [8].
Contemporary drug design leverages morpholine as a versatile bioisostere for piperazine, tetrahydropyran, and other saturated heterocycles. In pyrazole hybrids specifically, the 4-(morpholin-4-yl)phenyl group serves dual purposes:
The strategic design of pyrazole-morpholine hybrids addresses three critical challenges in kinase-targeted oncology:
ATP-Binding Site Plasticity: Kinase mutations (particularly gatekeeper residues) often confer resistance to conventional Type I inhibitors. Pyrazole-morpholine hybrids demonstrate Type 1.5 binding characteristics, engaging both the hinge region (via pyrazole NH) and allosteric pockets (through morpholine's conformational flexibility) [8]. Computational studies reveal binding free energies of -9.2 to -11.7 kcal/mol for these hybrids across multiple kinase isoforms, indicating superior affinity profiles [5].
Protein-Protein Interaction Disruption: Beyond catalytic activity inhibition, pyrazole-morpholine architectures disrupt critical oncogenic complexes. Molecular docking simulations of 7g (a derivative containing the 5-(4-morpholinylphenyl)-1H-pyrazol-3-amine core) demonstrate stable inhibition of APC-Asef interaction (CDOCKER energy = -48.7 kcal/mol), preventing guanine nucleotide exchange and subsequent Rho-GTPase activation in colorectal cancer models [5] [7].
Selectivity Optimization: The morpholine's steric bulk and polar surface area reduce off-target binding. Kinome-wide profiling shows that pyrazole-morpholine hybrids exhibit 12- to 35-fold selectivity for AGC kinase family members (e.g., Akt, PKC) compared to structurally related piperazine-containing analogs [3] [8].
Table 3: Comparative Kinase Inhibition Profiles of Pyrazole-Based Agents
Compound | Core Structure | Primary Targets | Potency (IC₅₀) | Clinical Status |
---|---|---|---|---|
Crizotinib | 3-Pyridyl pyrazole | ALK, ROS1, c-Met | 20-60 nM | FDA-approved (2011) |
Encorafenib | Benzimidazole-pyrazole | BRAF V600E | 4 nM | FDA-approved (2018) |
7g | 5-[4-(Morpholin-4-yl)phenyl]-1H-pyrazol-3-amine derivative | APC-Asef complex | 0.10 µM (HCT116 cells) | Preclinical [5] [7] |
Erdafitinib | Pyrazolo[3,4-b]pyridine | FGFR1-4 | 1.2 nM | FDA-approved (2019) |
The structural evolution toward 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine derivatives represents a deliberate effort to circumvent ATP-pocket mutations while maintaining favorable drug metabolism properties. Morpholine's metabolic stability against cytochrome P450 oxidation—contrasted with rapid metabolism of analogous piperidine derivatives—provides extended plasma half-life in preclinical models [8]. These advantages position pyrazole-morpholine hybrids as versatile scaffolds for next-generation kinase modulators targeting historically intractable oncogenic drivers.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1